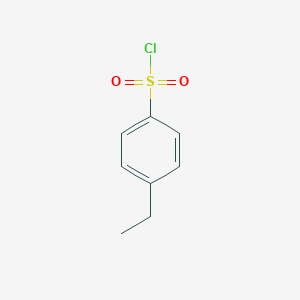
4-Ethylbenzenesulfonyl chloride
Cat. No. B097476
Key on ui cas rn:
16712-69-9
M. Wt: 204.67 g/mol
InChI Key: LACFLXDRFOQEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04874894
Procedure details


With stirring, 929.0 g phosphorus oxychloride was added to 836.0 g ethylbenzene. The resulting mixture was heated to approximately 69° C. and 599.0 g of 100 percent sulfuric acid was added over approximately sixteen minutes with the temperature rising to approximately 78° C. and it continued to slowly rise over approximately thirty-seven minutes to approximately 84° C. The mixture was held at approximately 80° C. for about two hours and then maintained at approximately 90° C. for an additional three hours. After cooling to approximately 82° C. the reaction mixture was poured slowly onto a mixture of 1500.0 ml water and 1500.0 g ice keeping the temperature under 5° C. with the addition of 440.0 g ice. After approximately ten minutes of stirring, the agitation was stopped and the mixture separated into two layers. The lower layer containing the product was separated and immediately poured onto 500.0 g of ice and 3500.0 ml of ice water was added. After approximately twenty minutes of stirring, the layers were separated to obtain 1400.0 ml of 4-ethylbenzenesulfonyl chloride.



[Compound]
Name
ice
Quantity
440 g
Type
reactant
Reaction Step Three

[Compound]
Name
ice
Quantity
1500 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].[S:14](=[O:18])(=O)(O)[OH:15]>O>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([Cl:3])(=[O:18])=[O:15])=[CH:10][CH:9]=1)[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
929 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
836 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
599 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
440 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
1500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
69 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to approximately 78° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at approximately 90° C. for an additional three hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to approximately 82° C. the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After approximately ten minutes of stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture separated into two layers
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The lower layer containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
immediately poured onto 500.0 g of ice and 3500.0 ml of ice water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After approximately twenty minutes of stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 1400 mL |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
